

Application Notes and Protocols: 1,1'-Azobis(cyclohexanecarbonitrile) in RAFT Polymerization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,1'-Azobis(cyclohexanecarbonitrile)
Cat. No.:	B1581900

[Get Quote](#)

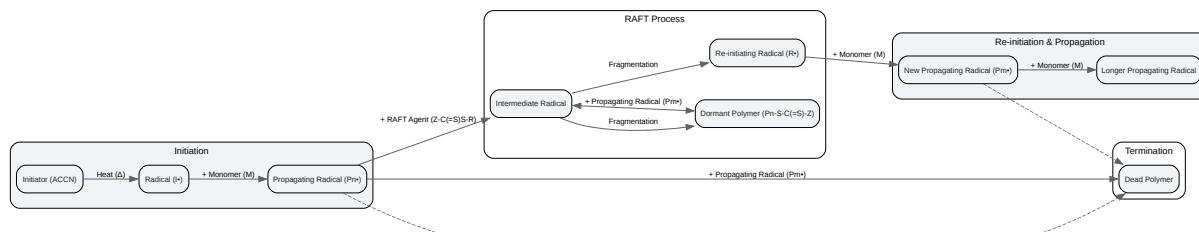
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **1,1'-Azobis(cyclohexanecarbonitrile)** (ACCN), also known as 1,1'-Azobis(cyanocyclohexane) (ACN), as a thermal initiator in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures, which are often desired in drug delivery and other biomedical applications.

Introduction to ACCN in RAFT Polymerization

1,1'-Azobis(cyclohexanecarbonitrile) is an azo-based radical initiator commonly employed in free-radical polymerization. In the context of RAFT polymerization, ACCN offers specific advantages due to its thermal decomposition characteristics. The choice of initiator is critical in controlling the polymerization kinetics and the final properties of the polymer.

ACCN decomposes upon heating to generate two cyanocyclohexyl radicals and a molecule of nitrogen gas. These radicals then initiate the polymerization of a monomer. The rate of decomposition is temperature-dependent and is often characterized by its half-life. The 10-hour half-life of ACCN is at 88°C in toluene, making it suitable for polymerizations conducted at


elevated temperatures.[\[1\]](#)[\[2\]](#) This property allows for a controlled generation of radicals, which is essential for maintaining the "living" nature of RAFT polymerization.

Key Characteristics of ACCN

Property	Value	Reference
Molecular Formula	C14H20N4	[1] [3] [4]
Molecular Weight	244.34 g/mol	[1] [3] [4]
Appearance	White to light-colored solid	[3] [4]
Melting Point	114-118 °C (decomposes)	[1] [4]
10-hour Half-life Temperature	88 °C (in toluene)	[1] [2]
Solubility	Soluble in aromatic solvents; Insoluble in water	[1]

RAFT Polymerization Mechanism

The following diagram illustrates the fundamental steps of the RAFT polymerization process initiated by a radical source like ACCN.

[Click to download full resolution via product page](#)

RAFT Polymerization Mechanism

Experimental Protocols

The following are detailed protocols for the RAFT polymerization of methyl acrylate and methyl methacrylate using ACCN as the initiator.

Protocol 1: RAFT Polymerization of Methyl Acrylate

This protocol is adapted from a study by St-Amant et al.[3]

Materials:

- Monomer: Methyl acrylate (MA)
- RAFT Agent: Cumyl dithiobenzoate (CDB)
- Initiator: **1,1'-Azobis(cyclohexanecarbonitrile)** (ACCN/ACHN)

- Solvent: Not specified in the abstract, but RAFT of acrylates is often performed in solvents like benzene, toluene, or dioxane.

Procedure:

- Reaction Setup: In a suitable reaction vessel (e.g., a Schlenk tube or an ampule), combine the following reagents:
 - 60 mg of cumyl dithiobenzoate (RAFT agent)
 - 10 mL of methyl acrylate (monomer)
 - 10 mg of **1,1'-Azobis(cyclohexanecarbonitrile)** (initiator)
- Degassing: Degas the reaction mixture using three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
- Polymerization: Place the sealed reaction vessel in a preheated oil bath at 88 °C.
- Sampling and Analysis: Samples can be taken at different time points to monitor the progress of the polymerization. The original study took samples at 10, 15, and 20 minutes.^[3]
- Quenching: To stop the polymerization, rapidly cool the reaction vessel in an ice bath and expose the mixture to air.
- Purification: The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol or hexane) to remove unreacted monomer and other small molecules.
- Characterization: The molecular weight (Mn), polydispersity index (PDI), and monomer conversion can be determined using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data from Literature:

The study by St-Amant et al. focused on the detailed analysis of the polymer products using SEC-ESI-MS. While specific conversion, Mn, and PDI values for the ACCN-initiated polymerization are not detailed in the abstract, the methodology provides a solid foundation for conducting such experiments.^[3]

Protocol 2: RAFT Polymerization of Methyl Methacrylate

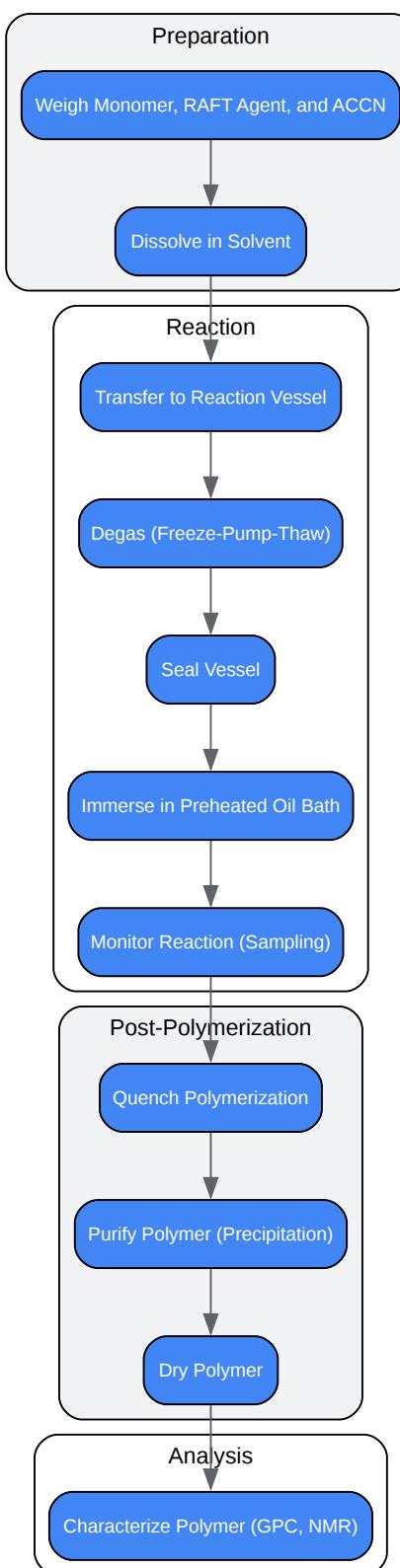
This protocol is based on a study by Rizzato et al., where ACCN is referred to as VAZO-88.[4]

Materials:

- Monomer: Methyl methacrylate (MMA)
- RAFT Agent: A trithiocarbonate-based RAFT agent
- Initiator: **1,1'-Azobis(cyclohexanecarbonitrile)** (ACCN/VAZO-88)
- Solvent: Benzene

Procedure:

- Reaction Setup: Prepare a reaction mixture with the following concentrations in benzene:
 - Methyl methacrylate (MMA): 7.02 M
 - Trithiocarbonate RAFT agent: 1.12×10^{-2} M
 - **1,1'-Azobis(cyclohexanecarbonitrile)** (ACCN): 0.74×10^{-2} M
- Degassing: Subject the reaction mixture to three freeze-evacuate-thaw cycles and seal the vessel under vacuum.
- Polymerization: Immerse the sealed reaction vessel in a constant-temperature bath set at 80 °C.
- Sampling and Analysis: The study reports data at 4 and 8 hours of polymerization.[4]
- Quenching and Purification: Follow the same procedure as in Protocol 1.
- Characterization: Analyze the polymer samples by GPC to determine the number-average molecular weight (Mn) and polydispersity index (PDI).


Quantitative Data from Literature:

Time (h)	Conversion (%)	Mn (GPC)	Mn (calculated)	PDI
4	47	30,000	29,500	1.24
8	>95	59,300	59,680	1.13

Data adapted from Rizzardo et al.[4]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for conducting a RAFT polymerization experiment using ACCN.

[Click to download full resolution via product page](#)

Experimental Workflow for RAFT Polymerization

Conclusion

1,1'-Azobis(cyclohexanecarbonitrile) is a suitable thermal initiator for RAFT polymerization, particularly for reactions requiring temperatures around 80-90 °C. Its decomposition kinetics allow for a controlled initiation process, leading to the synthesis of well-defined polymers with predictable molecular weights and low polydispersities. The provided protocols offer a starting point for researchers to utilize ACCN in their RAFT polymerization experiments for the development of advanced polymeric materials for various applications, including drug delivery systems. As with any polymerization reaction, optimization of the reaction conditions, including the monomer-to-initiator and initiator-to-RAFT agent ratios, may be necessary to achieve the desired polymer characteristics for a specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: 1,1'-Azobis(cyclohexanecarbonitrile) in RAFT Polymerization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581900#1-1-azobis-cyclohexanecarbonitrile-in-raft-polymerization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com